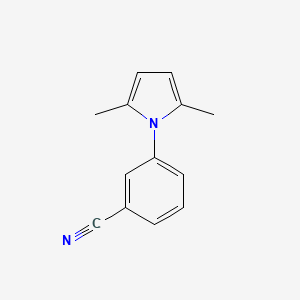

N-(3-Cyanophenyl)-2,5-dimethylpyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Cyanophenyl)-2,5-dimethylpyrrole, also known as CDPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CDPP is a pyrrole derivative that has a cyanophenyl group attached to it, which gives it unique properties and makes it useful in many different areas.

Wissenschaftliche Forschungsanwendungen

Solid-state Structures and Radical Chemistry

- The study of (Cyanophenyl)dithia- and (Cyanophenyl)diselenadiazolyl Radicals reveals their solid-state structures, showcasing the dimerization and ribbon-like arrays formed by these radicals. This understanding is crucial for the development of materials with specific magnetic and conductive properties (Haddon et al., 1992).

Electrophilicity-Nucleophilicity Relations

- Research into phenyl cations as probes for electrophilicity-nucleophilicity relations helps in fine-tuning organic synthesis reactions, particularly in understanding how different nucleophiles react with electrophiles, which is pivotal for designing synthetic pathways (Dichiarante et al., 2008).

Fluorescent Probes and pH Sensing

- Donor–acceptor-substituted biphenyls have been investigated for their potential as highly sensitive and powerful fluorescent probes for monitoring pH and solvent proticity. This research paves the way for advanced analytical techniques in both research and industrial applications (Maus and Rurack, 2000).

Aminocyanation of Alkenes

- The development of a cooperative palladium/boron catalyst for the intramolecular aminocyanation of alkenes demonstrates an innovative approach to functionalizing molecules, which is valuable for creating complex organic compounds with high precision (Miyazaki et al., 2014).

Polymer Supported DNA Synthesis

- Techniques for polymer-supported DNA synthesis using hydroxybenzotriazole activated phosphotriester intermediates contribute to the field of genetics and biotechnology by offering more efficient methods for synthesizing DNA fragments, which is critical for research and therapeutic applications (Marugg et al., 1984).

Electrochemical Behavior and Material Science

- Studies on the electrochemical behavior of unsymmetrical dihydropyridines provide insights into redox mechanisms and material stability, which are essential for developing new electronic devices and sensors (David et al., 1995).

Organic Sensitizers for Solar Cell Applications

- The engineering of organic sensitizers for solar cell applications highlights the potential of using complex organic molecules to improve the efficiency of photovoltaic devices. Such research is crucial for advancing renewable energy technologies (Kim et al., 2006).

Eigenschaften

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-10-6-7-11(2)15(10)13-5-3-4-12(8-13)9-14/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJROBAUWGQJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyanophenyl)-2,5-dimethylpyrrole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2840947.png)

![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2840950.png)

![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840954.png)

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol](/img/structure/B2840956.png)

![N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840966.png)